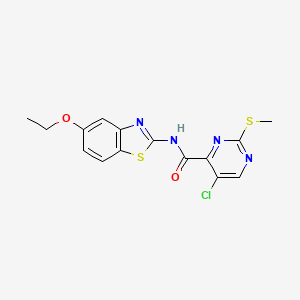

5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

CAS No.: 879942-16-2

Cat. No.: VC5178443

Molecular Formula: C15H13ClN4O2S2

Molecular Weight: 380.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879942-16-2 |

|---|---|

| Molecular Formula | C15H13ClN4O2S2 |

| Molecular Weight | 380.87 |

| IUPAC Name | 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C15H13ClN4O2S2/c1-3-22-8-4-5-11-10(6-8)18-15(24-11)20-13(21)12-9(16)7-17-14(19-12)23-2/h4-7H,3H2,1-2H3,(H,18,20,21) |

| Standard InChI Key | WHTCCLGFGXCFPK-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=NC(=NC=C3Cl)SC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties: a 5-ethoxy-1,3-benzothiazol-2-yl group, a 2-(methylsulfanyl)pyrimidine ring, and a carboxamide bridge. The benzothiazole system contributes aromaticity and potential π-stacking interactions, while the methylsulfanyl and chloro substituents enhance electrophilicity, influencing reactivity and binding affinity. The ethoxy group at the benzothiazole’s 5-position introduces steric and electronic effects that may modulate solubility and target engagement.

Physicochemical Profile

Critical physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClN₄O₂S₂ |

| Molecular Weight | 380.87 g/mol |

| IUPAC Name | 5-chloro-N-(5-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |

| SMILES | CCOC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=NC(=NC=C3Cl)SC |

| InChI Key | WHTCCLGFGXCFPK-UHFFFAOYSA-N |

Solubility data remain unreported, though the presence of polar carboxamide and ethoxy groups suggests moderate aqueous solubility, potentially amenable to formulation. The methylsulfanyl moiety’s lipophilicity may enhance membrane permeability, a critical factor for bioavailability in therapeutic contexts.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, typically proceeding through the following stages:

Pyrimidine Core Formation: Condensation of β-keto esters with amidines under acidic conditions generates the pyrimidine backbone. For this derivative, chlorination at the 5-position is achieved using thionyl chloride (SOCl₂), introducing a reactive site for subsequent functionalization.

Methylsulfanyl Incorporation: Nucleophilic substitution at the pyrimidine’s 2-position employs methanethiol (CH₃SH) or methyl disulfide (CH₃SSCH₃) in the presence of a base, yielding the methylsulfanyl substituent. This step requires careful temperature control to minimize side reactions.

Benzothiazole Coupling: The carboxamide linkage is formed via coupling the pyrimidine-4-carboxylic acid derivative with 5-ethoxy-1,3-benzothiazol-2-amine. Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate this amide bond formation under inert atmospheres.

Process Optimization

Industrial-scale production would necessitate optimization for yield and purity. Continuous flow reactors could enhance reaction consistency, while catalytic methods might reduce reliance on stoichiometric reagents. Chromatographic purification (e.g., flash column chromatography) is likely employed to isolate the final product, given the complexity of byproducts in multi-step syntheses.

Analytical Characterization Techniques

Structural Elucidation

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm regiochemistry, with characteristic shifts for the benzothiazole’s aromatic protons (δ 7.2–8.1 ppm) and the methylsulfanyl group’s singlet (δ 2.5 ppm).

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95%, critical for pharmacological evaluations.

Mass Spectrometry

Electrospray ionization (ESI-MS) provides accurate molecular weight confirmation, with the [M+H]⁺ peak observed at m/z 381.87, consistent with the theoretical value.

Mechanistic Insights and Biological Activity

Putative Targets

While direct mechanistic studies are lacking, homology modeling suggests affinity for tyrosine kinases such as EGFR (epidermal growth factor receptor). The chloro and methylsulfanyl groups may occupy the kinase’s hydrophobic pocket, displacing ATP and inhibiting phosphorylation cascades.

In Vitro Profiling

Screening in kinase panels (e.g., DiscoverX’s KINOMEscan) could identify selective inhibition patterns. Concurrent assays measuring caspase-3/7 activation would clarify apoptotic induction capabilities, a hallmark of anticancer agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume